CID 156592296

Description

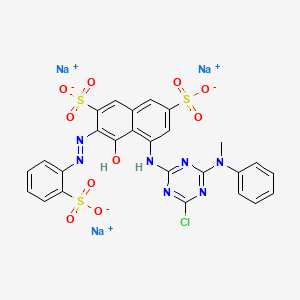

The exact mass of the compound C.I. Reactive Red 24 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

70210-20-7 |

|---|---|

Molecular Formula |

C26H20ClN7NaO10S3 |

Molecular Weight |

745.1 g/mol |

IUPAC Name |

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H20ClN7O10S3.Na/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31); |

InChI Key |

YDEVTHGMXMIOSJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O)Cl.[Na] |

Other CAS No. |

70210-20-7 12238-00-5 |

Pictograms |

Irritant |

Synonyms |

C.I. Reactive Red 24 RR24 dye |

Origin of Product |

United States |

Significance of Reactive Azo Dyes in Industrial Contexts and Associated Research Imperatives

Reactive azo dyes are a cornerstone of the modern textile industry, prized for their vibrant colors and superior performance characteristics. wisdomlib.orgdyespigments.net Their defining feature is the presence of a reactive group that forms a strong, covalent bond with the hydroxyl (-OH) groups in cellulosic fibers like cotton and viscose, or with the amino (-NH2) groups in protein fibers such as wool and silk. textilelearner.netlawyersnjurists.com This chemical linkage imparts excellent wash fastness, making them a popular choice for dyeing and printing a wide range of textiles. textilelearner.nettextiletoday.com.bd Reactive dyes are typically water-soluble, which facilitates their application in various dyeing processes. textilelearner.net

The widespread industrial use of reactive azo dyes, including C.I. Reactive Red 24, has, however, raised significant environmental concerns. A considerable portion of the dye, often between 10-50%, does not fix to the fiber during the dyeing process and is subsequently released into wastewater. mdpi.com The complex aromatic structure of these dyes makes them resistant to degradation under natural conditions. gsconlinepress.comgsconlinepress.com Their presence in water bodies can reduce light penetration, thereby inhibiting photosynthesis in aquatic plants. mdpi.comresearchgate.net Furthermore, under certain conditions, the azo bond (-N=N-) can be cleaved to form potentially carcinogenic aromatic amines, posing a risk to both ecosystems and human health. gsconlinepress.comresearchgate.net These environmental and toxicological concerns have created a pressing research imperative to develop effective and sustainable methods for the treatment of dye-containing wastewater. gsconlinepress.comcdnsciencepub.com

Historical Trajectories and Evolution of Academic Inquiry into Reactive Dyes

The journey of reactive dyes began in the mid-20th century, marking a significant milestone in the history of synthetic dyes. The breakthrough came in 1954 when I.D. Rattee and W.E. Stephen of Imperial Chemical Industries (ICI) discovered that dichlorotriazine dyes could form covalent bonds with cellulose (B213188) fibers under alkaline conditions. tiankunchemical.com This led to the commercial launch of the first reactive dyes, the Procion range, by ICI in 1956. lawyersnjurists.comtextiletoday.com.bd The initial offerings included Procion Yellow R, Procion Brilliant Red 2B, and Procion Blue 3G. lawyersnjurists.com

This innovation spurred further research and development by other chemical companies. In 1958, Ciba introduced the Cibacron brand, and Hoechst launched the Remazol brand of reactive dyes. tiankunchemical.com Early academic and industrial inquiry focused on synthesizing new reactive groups, understanding the reaction mechanisms between the dye and the fiber, and optimizing the dyeing process to improve fixation efficiency and reduce hydrolysis of the dye. blogspot.com Over the decades, research has evolved from a primary focus on synthesis and application to addressing the environmental impact of these dyes. taylorfrancis.com The initial lack of awareness about the ecological consequences of dye effluent has given way to a robust field of research dedicated to the remediation of dye-contaminated water. taylorfrancis.com

| Key Historical Milestones in Reactive Dye Development | |

| Year | Development |

| 1954 | Discovery of the reaction between dichlorotriazine dyes and cellulose fibers by Rattee and Stephen at ICI. tiankunchemical.com |

| 1956 | Commercial launch of the first reactive dyes, the Procion range, by ICI. lawyersnjurists.comtextiletoday.com.bd |

| 1958 | Introduction of Cibacron (Ciba) and Remazol (Hoechst) reactive dye brands. tiankunchemical.com |

| 1970s | Development of bifunctional reactive dyes with higher fixation rates. textiletoday.com.bd |

Articulation of Major Research Frontiers and Knowledge Gaps Pertaining to C.i. Reactive Red 24

Current research on C.I. Reactive Red 24 is largely driven by the need for efficient and environmentally benign degradation and removal techniques. A major frontier is the development of Advanced Oxidation Processes (AOPs) . These methods utilize highly reactive species, such as hydroxyl radicals, to break down the complex dye molecule. nih.gov The photo-Fenton process, which involves the use of iron salts and hydrogen peroxide under light irradiation, has been investigated for the degradation of C.I. Reactive Red 24. researchgate.net Another significant area of research is photocatalysis , where semiconductor materials are used to generate reactive oxygen species upon light absorption. nih.govresearchgate.net Studies have explored the photocatalytic degradation of C.I. Reactive Red 24 using various catalysts under UV and visible light. nih.govresearchgate.net

Bioremediation represents another critical research frontier. This approach utilizes microorganisms, such as bacteria, fungi, and algae, to decolorize and degrade reactive dyes. scione.comijcmas.com Research has identified bacterial strains, including Bacillus subtilis and Pseudomonas fluorescens, capable of degrading reactive red dyes. researchgate.netresearchgate.net The focus is on understanding the enzymatic pathways involved in dye degradation and optimizing conditions for microbial activity. scione.com

Despite these advances, significant knowledge gaps remain. While many studies report successful decolorization of C.I. Reactive Red 24, complete mineralization into non-toxic inorganic compounds is often not achieved. gsconlinepress.com A critical gap exists in the comprehensive identification and toxicological assessment of the intermediate degradation products. ecotoxbrasil.org.br The potential for some degradation pathways to generate compounds more toxic than the parent dye is a serious concern that requires further investigation. gsconlinepress.com Moreover, scaling up laboratory-proven degradation methods to be economically viable and effective for treating large volumes of industrial effluent presents a major challenge. cdnsciencepub.com

Methodological Frameworks and Interdisciplinary Approaches in C.i. Reactive Red 24 Research

Adsorption and Biosorption Mechanisms for C.I. Reactive Red 24 Removal

Adsorption and biosorption are widely explored methods for removing RR24 from wastewater. These processes involve the uptake of dye molecules from the aqueous phase onto the surface of a solid adsorbent or biosorbent. The efficiency of these methods is highly dependent on the properties of the adsorbent material and the interactions between the adsorbent surface and the dye molecules.

Development and Characterization of Novel Adsorbent Materials for C.I. Reactive Red 24

The development of novel and efficient adsorbent materials is key to improving RR24 removal. Research has focused on various materials, including modified carbonaceous adsorbents, biomass-derived materials, and functionalized composites, to enhance adsorption capacity and selectivity.

Synthesis of Advanced Carbonaceous Adsorbents and Composites

Carbonaceous materials, such as activated carbon, are well-known for their high surface area and porous structure, making them effective adsorbents. Advanced carbonaceous adsorbents and composites are synthesized to improve their performance for RR24 removal. This can involve modifying existing carbon materials or creating composite structures with other materials like nanoparticles to introduce new functional groups or enhance surface properties. For instance, modifications with metal oxides, such as zinc oxide (ZnO) nanoparticles, have been investigated to improve the adsorption capacity of biochar-derived materials for RR24 rsc.orgresearchgate.net. These modifications can lead to increased surface area and the introduction of active sites that promote stronger interactions with the dye molecules.

Functionalization Strategies for Targeted C.I. Reactive Red 24 Adsorption

Functionalization of adsorbent surfaces plays a critical role in enhancing the targeted removal of RR24. This involves introducing specific chemical groups onto the adsorbent material to promote stronger and more selective interactions with the dye molecules. For RR24, which is an anionic dye due to its sulfonate groups, surface functionalization strategies often aim to create positively charged sites. For example, the presence of amino groups on the surface of adsorbents can electrostatically attract the sulfonyl groups of anionic reactive dyes like RR24 jocpr.com. Surface modification techniques, such as grafting or chemical treatment, can introduce these functional groups, thereby increasing the affinity of the adsorbent for RR24 and improving its removal efficiency jocpr.com.

Kinetic and Isotherm Modeling of C.I. Reactive Red 24 Adsorption Processes

Understanding the kinetics and equilibrium of RR24 adsorption is essential for designing efficient wastewater treatment systems. Kinetic models describe the rate at which the dye is adsorbed, while isotherm models explain the distribution of the dye between the solid adsorbent and the liquid phase at equilibrium.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Investigations

The adsorption kinetics of RR24 onto various adsorbents are frequently analyzed using the pseudo-first-order and pseudo-second-order kinetic models. These models help elucidate the rate-limiting step in the adsorption process.

The pseudo-first-order (PFO) model is based on the assumption that the rate of adsorption is directly proportional to the difference between the equilibrium concentration and the concentration at time t. The linear form of the PFO model is:

where:

is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

is the amount of dye adsorbed per unit mass of adsorbent at time t (mg/g).

is the pseudo-first-order rate constant (min⁻¹).

The pseudo-second-order (PSO) model assumes that the rate of adsorption is proportional to the square of the difference between the equilibrium concentration and the concentration at time t. This model often suggests that chemisorption, involving valence forces or electron sharing between the adsorbent and adsorbate, is the rate-controlling step. The linear form of the PSO model is:

where:

is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

is the amount of dye adsorbed per unit mass of adsorbent at time t (mg/g).

is the pseudo-second-order rate constant (g/mg·min).

Research has shown that the adsorption of RR24 onto various materials, including modified biochars and Brewer's spent grain, often follows the pseudo-second-order kinetic model more closely than the pseudo-first-order model rsc.orgresearchgate.netjocpr.comtandfonline.comscirp.orgacademicjournals.orgscience.govresearchgate.netekb.egingentaconnect.com. This indicates that the adsorption process is predominantly governed by chemisorption mechanisms, which involve chemical interactions between the dye molecules and the adsorbent surface. For instance, studies on biochar modified with ZnO nanoparticles demonstrated that the adsorption of RR24 agreed well with the pseudo-first-order model, but further analysis often points to PSO as a better fit for many dye adsorption systems rsc.orgresearchgate.net. Similarly, Brewer's spent grain showed better fitting with the pseudo-second-order kinetic model for RR24 adsorption tandfonline.comresearchgate.netingentaconnect.com. The high correlation coefficients () obtained for the PSO model suggest that the adsorption rate is controlled by the availability of active sites on the adsorbent surface and the chemical interactions occurring jocpr.comscirp.orgresearchgate.net.

Table 1: Comparison of Kinetic Model Fits for RR24 Adsorption

| Adsorbent Material | Kinetic Model Fit | Value (PSO) | Reference |

| Sugarcane bagasse and cassava root husks derived biochar (modified with ZnO nanoparticles) | Pseudo-First-Order | (Not specified for PFO) | rsc.orgresearchgate.net |

| Brewer's Spent Grain (BSG) | Pseudo-Second-Order | 0.999 | researchgate.net |

| Brewer's Spent Grain (BSG) | Pseudo-Second-Order | (Implied best fit) | tandfonline.comingentaconnect.com |

| Activated Carbons (prepared from citrus fruits) | Pseudo-Second-Order | >0.996 | jocpr.com |

| Chitosan (B1678972) 8B | Pseudo-Second-Order | ≥0.999 | scirp.org |

| Clay | Pseudo-Second-Order | (Implied best fit) | deswater.com |

| Coconut tree flower carbon (CFC) and Jute fibre carbon (JFC) | Pseudo-Second-Order | (Implied best fit) | science.gov |

| Peanut Shell (PS) and Corn Cobs (CC) | Pseudo-Second-Order | (Implied best fit) | ekb.eg |

Note: values for Pseudo-First-Order were not consistently reported as the primary best-fit model in the provided snippets for RR24, with PSO generally showing superior fitting.

The main adsorption mechanisms of RR24 onto these materials are often attributed to electrostatic interactions between the positively charged functional groups on the adsorbent surface and the anionic dye molecules, pore filling, hydrogen bonding, and π–π interactions rsc.orgresearchgate.net. The pseudo-second-order kinetics often aligns with these chemisorption-driven mechanisms.

Langmuir, Freundlich, and Temkin Isotherm Analyses

The adsorption behavior of C.I. Reactive Red 24 onto various adsorbents can be elucidated using established isotherm models such as Langmuir, Freundlich, and Temkin. These models provide insights into the adsorption mechanism, capacity, and surface properties of the adsorbent.

The Langmuir isotherm assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface and that each site can hold only one adsorbate molecule. It is represented by the equation:

where is the amount of dye adsorbed per unit mass of adsorbent (mg/g) at equilibrium, is the equilibrium concentration of the dye in the solution (mg/L), is the maximum monolayer adsorption capacity (mg/g), and is the Langmuir adsorption constant related to the affinity of the binding sites.

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface, without assuming site homogeneity. It is expressed as:

where is the Freundlich adsorption capacity constant, and is the Freundlich intensity parameter. A higher value indicates stronger adsorption.

The Temkin isotherm considers the effect of these interactions on the adsorption process and assumes that the heat of adsorption decreases linearly with increasing surface coverage due to these interactions. It is given by:

where is the Temkin isotherm constant and is related to the heat of adsorption.

Research has indicated that the adsorption of C.I. Reactive Red 24 can fit well with the Freundlich isotherm researchgate.net. For instance, when using garlic peel as an adsorbent, the maximum monolayer adsorption capacities were reported as follows:

| Temperature (K) | Freundlich Isotherm Parameter () | Freundlich Isotherm Parameter () | Maximum Adsorption Capacity () (mg/g) |

| 303 | Not specified | Not specified | 82.64 |

| 313 | Not specified | Not specified | 123.45 |

| 323 | Not specified | Not specified | 142.86 |

These findings suggest that the adsorption process is heterogeneous and that the adsorbent surface has a distribution of adsorption sites with varying energies. The increase in adsorption capacity with temperature (from 303 K to 323 K) indicates that the adsorption process is endothermic researchgate.net.

Mechanistic Elucidation of C.I. Reactive Red 24 Adsorption via Spectroscopic and Microscopic Techniques

Understanding the mechanism of adsorption is crucial for optimizing the removal process. Spectroscopic and microscopic techniques play a vital role in elucidating these mechanisms by providing information about the adsorbent's surface properties and the interaction between the dye molecules and the adsorbent. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Brunauer-Emmett-Teller (BET) surface area analysis are commonly employed.

FTIR spectroscopy can identify functional groups present on the adsorbent surface and how they change after adsorption, indicating the types of interactions (e.g., hydrogen bonding, electrostatic attraction, or covalent bonding) involved in dye uptake. SEM and TEM can reveal morphological changes and the distribution of dye molecules on the adsorbent surface. BET analysis provides information about the surface area and pore structure of the adsorbent, which are critical factors influencing adsorption capacity. While specific studies detailing the application of these techniques directly to C.I. Reactive Red 24 adsorption mechanisms on various novel materials are ongoing, these techniques are fundamental for characterizing adsorbents and understanding dye-surface interactions in general dntb.gov.uaresearchgate.net.

Advanced Oxidation Processes (AOPs) for C.I. Reactive Red 24 Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment processes that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading recalcitrant organic pollutants like C.I. Reactive Red 24. Among AOPs, photocatalytic degradation has shown significant promise.

Photocatalytic Degradation of C.I. Reactive Red 24

Photocatalytic degradation utilizes semiconductor photocatalysts activated by light (typically UV or visible light) to generate reactive oxygen species that mineralize organic pollutants into simpler, less harmful substances such as CO2, H2O, and inorganic ions.

The development and optimization of efficient photocatalysts are central to improving the degradation of C.I. Reactive Red 24. Various materials, including metal oxides, polyoxometalates, and composite materials, have been investigated.

One example of an advanced photocatalyst developed for RR24 degradation is a sodium alginate (SA)-based quaternary bio-nanocomposite, denoted as SA@Co–Zn–Ce mdpi.com. This composite is synthesized by immobilizing a sodium alginate biopolymer over bioengineered Co-Zn-Ce nanoparticles, often biosynthesized using plant extracts like Ocimum sanctum leaf extract. The synergistic effect of sodium alginate and the metal oxide nanoparticles contributes to enhanced photocatalytic activity. For instance, SA@Co–Zn–Ce nanocomposites have demonstrated significant degradation of RR24 under sunlight, with degradation efficiencies reaching up to 55% in 20 minutes compared to photolysis (16%) or adsorption alone (9%) mdpi.com.

Another class of photocatalysts explored includes polyoxometalates (POMs), such as K6SiW11O39Sn (SiWSn), which have shown effective photocatalytic decomposition of RR24 under UV, Xenon, and sunlight researchgate.netscience.gov. These catalysts are synthesized and their properties optimized to enhance light absorption and charge separation, thereby increasing the generation of reactive species.

Titanium dioxide (TiO2) is a well-established photocatalyst, and modifications or nanostructuring can improve its performance for dye degradation researchgate.net. Other materials like manganese dioxide (MnO2) and molybdenum disulfide (MoS2) have also been investigated for dye removal, sometimes in composite forms dntb.gov.uascience.gov.

The photocatalytic degradation of C.I. Reactive Red 24 involves a complex series of reactions that break down the dye molecule into smaller, less harmful compounds. Studies suggest that the azo (-N=N-) and triazine (-C-N-) bonds are primary targets for oxidative attack emerald.com. The degradation process typically leads to the cleavage of these bonds, forming aromatic amines and other intermediate species. Further oxidation can lead to the formation of smaller organic acids, such as polycarboxylic acids, and eventually to complete mineralization into carbon dioxide and water emerald.com.

Advanced analytical techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and UV-Vis spectroscopy, are employed to identify these intermediate products and elucidate the degradation pathways. For example, the disintegration of aromatic rings is considered responsible for the observed decrease in the dye's absorbance peak over time mdpi.com. While specific intermediate products for RR24 are still under detailed investigation, studies on similar azo dyes indicate the formation of hydroxylated and dehalogenated intermediates, as well as ring-opening products science.gov.

The mechanism of photocatalytic degradation heavily relies on the generation and participation of reactive species, primarily hydroxyl radicals (•OH) and photogenerated holes (h⁺) researchgate.net. These species are produced when the photocatalyst absorbs photons with energy greater than or equal to its band gap, leading to the excitation of electrons from the valence band (VB) to the conduction band (CB).

In the case of RR24 degradation using SA@Co–Zn–Ce nanocomposites, holes formed in the VB can directly oxidize the dye or react with water molecules to produce hydroxyl radicals mdpi.com. The metal ions (Co, Zn, Ce) within the nanocomposite can act as Schottky barriers, facilitating electron promotion and enhancing the production of reactive oxygen species like superoxide (B77818) radicals (•O2⁻) mdpi.com. The addition of hydrogen peroxide (H2O2) has been shown to improve the generation of •OH radicals, thereby increasing the degradation rate and reducing electron-hole recombination mdpi.com.

Studies on other photocatalytic systems have shown that the degradation kinetics of RR24 often follow pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model researchgate.netresearchgate.net. The use of radical scavengers, such as methanol (B129727) (MeOH) and tert-butyl alcohol (TBA), is a common method to identify the role of specific radicals (like •OH) in the degradation process emerald.com. For example, methanol can scavenge •OH radicals, while tert-butyl alcohol is more specific for scavenging •OH radicals. The relative effectiveness of these scavengers helps determine which reactive species are dominant in the degradation mechanism.

Electrochemical Oxidation and Electrocoagulation for C.I. Reactive Red 24 Treatment

Electrochemical methods, encompassing electrochemical oxidation (EO) and electrocoagulation (EC), offer promising avenues for the decolorization and degradation of RR24. These processes rely on the generation of potent oxidizing species or the direct electrochemical transformation of the dye molecules.

Design and Performance Evaluation of Novel Electrode Materials (e.g., BDD anodes, modified metal oxides)

The selection of appropriate electrode materials is crucial for optimizing the efficiency and effectiveness of electrochemical treatment for RR24. Boron-doped diamond (BDD) anodes and various modified metal oxide electrodes have demonstrated significant potential.

BDD anodes, known for their wide potential window and high oxygen evolution overpotential, are highly effective in generating powerful oxidizing species like hydroxyl radicals (•OH) researchgate.netresearchgate.netsums.ac.ir. Studies utilizing BDD anodes coupled with nitrate (B79036) for RR24 treatment reported optimal operating parameters including a current density of 45 mA cm⁻², a sulfate (B86663) concentration of 100 mM, nitrate concentration of 7 mM, a temperature of 60°C, pH 5.88, and an initial RR24 concentration of 100 mg L⁻¹ researchgate.netresearchgate.net. Under these conditions, 100% decolorization was achieved within 15 minutes, with an energy consumption of 0.92 kWh m⁻³ researchgate.netresearchgate.net. Total organic carbon (TOC) removal reached 51.35% within 90 minutes researchgate.netresearchgate.net.

Modified metal oxide electrodes, such as lead dioxide (PbO₂) based materials (e.g., C/PbO₂, Pb+Sn/PbO₂+SnO₂, Pb/PbO₂), have also been employed for RR24 degradation arpnjournals.org. These electrodes, characterized by high oxygen evolution overpotential, achieved nearly complete RR24 degradation (95.95% to 97.84%) within 15 minutes at a current density of 25 mA cm⁻², pH 2.23, and in the presence of 6 g L⁻¹ NaCl at 25°C arpnjournals.org.

Electrocoagulation using iron and aluminum electrodes has also shown high efficiency for RR24 removal. Iron electrodes achieved 99.6% dye removal and 91.5% COD removal, while aluminum electrodes achieved 97.9% dye removal and 83.8% COD removal psu.edu. Optimal conditions for these processes typically involved an initial dye concentration of 100 mg L⁻¹, a pH around 7.2, an inter-electrode distance of 0.8 cm, a temperature of 20°C, and a NaCl concentration of 2.5 g L⁻¹ psu.edu.

Table 2.2.2.1: Performance of Various Electrode Materials for C.I. Reactive Red 24 Degradation

| Electrode Material | Dye | Degradation (%) | Time (min) | Current Density (mA cm⁻²) | Key Conditions | Reference |

| C/PbO₂, Pb+Sn/PbO₂+SnO₂, Pb/PbO₂ | RR24 | ~96-98 | 15 | 25 | pH 2.23, 6 g L⁻¹ NaCl, 25°C | arpnjournals.org |

| BDD anode + Nitrate | RR24 | 100 | 15 | 45 | 100 mM SO₄²⁻, 7 mM NO₃⁻, pH 5.88, 60°C, 100 mg L⁻¹ RR24 | researchgate.netresearchgate.net |

| Iron Electrodes | RR24 | 99.6 (dye) | ~14-35 | (Optimal not specified) | pH 7.2, 2.5 g L⁻¹ NaCl, 20°C, 100 mg L⁻¹ RR24 (for COD removal) | psu.edu |

| Aluminum Electrodes | RR24 | 97.9 (dye) | ~14-35 | (Optimal not specified) | pH 7.2, 2.5 g L⁻¹ NaCl, 20°C, 100 mg L⁻¹ RR24 (for COD removal) | psu.edu |

| Ti/TiHx/SnO₂-Sb₂O₅-NiO-CNT (for ozone generation) | RR 195 | 96 | 30 | 20 | 300 mg∙L⁻¹ RR 195, 0.1 M HClO₄ | researchgate.net |

Electro-Degradation Kinetics and Current Efficiency Studies

The kinetics of RR24 degradation via electrochemical treatment generally follow pseudo first-order kinetics. For instance, electrocoagulation using iron and aluminum electrodes showed pseudo first-order kinetics with correlation coefficients of 0.955 for iron and 0.990 for aluminum psu.edu. Similar kinetic behaviors, often described by first-order models, have been observed for other reactive dyes under electrochemical treatment researchgate.netupc.edu.

Current efficiency is often inferred from energy consumption. For BDD anodes coupled with nitrate for RR24 treatment, an energy consumption of 0.92 kWh m⁻³ was reported for achieving 100% decolorization within 15 minutes researchgate.netresearchgate.net. Studies on other dyes suggest that current efficiency can decrease with increasing current density sums.ac.ir, and is influenced by anode material choice and the generation of active species ajol.info.

Identification of Electrochemical Degradation Pathways and By-products

The electrochemical degradation of RR24 involves complex mechanisms, primarily driven by the generation of highly reactive species. Research indicates that hydroxyl radicals (•OH) play a significant role, contributing up to 99.47% to the decolorization process when using BDD anodes researchgate.netresearchgate.net. Degradation pathways can involve direct anodic oxidation, where dye molecules adsorbed on the anode surface are oxidized, or indirect oxidation mediated by electrochemically generated oxidants arpnjournals.org. Hypochlorite ions (OCl⁻) have also been suggested as mediators in the degradation process nih.gov. The oxidizing agents attack the chromophore groups, breaking down the conjugated systems responsible for the dye's color ajol.info. Investigations using UV-Vis spectroscopy and LC-MS have been employed to elucidate these degradation pathways and identify potential by-products researchgate.netresearchgate.net.

Fenton and Photo-Fenton Processes for C.I. Reactive Red 24 Decolorization

Fenton and Photo-Fenton processes are powerful AOPs that utilize the catalytic decomposition of hydrogen peroxide (H₂O₂) by iron ions (Fe²⁺ or Fe³⁺) to generate highly reactive hydroxyl radicals (•OH), which effectively degrade organic pollutants like RR24.

The Photo-Fenton process, which combines the Fenton reaction with UV or visible light irradiation, generally exhibits superior performance compared to the conventional Fenton process. Studies on similar reactive dyes, such as Reactive Red 2 (RR2), have shown that Photo-Fenton can achieve near-complete decolorization (up to 99.9%) in significantly shorter times (e.g., 10 minutes) compared to the Fenton process (e.g., 69% in 20 minutes) researchgate.netarpnjournals.org. Optimal conditions for these processes typically involve acidic pH (around 3-3.5), specific molar ratios of iron catalyst to H₂O₂, and controlled reaction times sums.ac.irarpnjournals.orgpsu.eduupc.edu. For example, a [Fe²⁺]/[H₂O₂] molar ratio of 1:80 was found effective for achieving 99.9% decolorization of RR2 in 10 minutes using Photo-Fenton researchgate.netarpnjournals.org. For C.I. Reactive Red 24 specifically, studies have investigated the degradation by Photo-Fenton reagent under visible light irradiation, examining the influence of parameters such as dye concentration, FeSO₄ concentration, H₂O₂ concentration, light intensity, and pH researchgate.net.

Ozonation and Sonolysis (Ultrasonication) in C.I. Reactive Red 24 Remediation

Ozonation and sonolysis are other advanced oxidation techniques applied for dye wastewater treatment. Ozone (O₃) is a strong oxidizing agent capable of degrading various organic pollutants. Studies on C.I. Reactive Red 2 (RR2) have shown that ozonation can effectively decolorize the dye, with performance influenced by dye concentration and pH, generally favoring higher pH values (pH 10 > pH 7 > pH 4) for O₃ and UV/O₃ systems researchgate.net.

Sonolysis involves the use of high-frequency sound waves to induce cavitation, leading to the formation of localized high temperatures and pressures that generate free radicals, including •OH, promoting the degradation of pollutants researchgate.net. Research has compared the decolorization of RR24 using sonolysis in various systems, including combinations with H₂O₂ and exfoliated graphite (B72142) psu.edu. While these studies indicate the investigation of sonolysis for RR24, specific quantitative performance data for RR24 degradation solely by sonolysis were not detailed in the reviewed snippets.

Peroxysulfate Activation for C.I. Reactive Red 24 Degradation

Peroxysulfate (S₂O₈²⁻) activation is an emerging AOP that generates highly reactive sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are potent oxidants for organic contaminants. Activation can be achieved through various methods, including thermal, UV, or transition metal catalysis. While peroxysulfate activation is a recognized advanced oxidation method for dye degradation, specific studies detailing its application and performance for C.I. Reactive Red 24 were not found within the provided search results. However, similar advanced oxidation processes, such as UV/H₂O₂, have been investigated for other reactive dyes like Reactive Red 141, showing significant COD reduction.

Compound List:

C.I. Reactive Red 24 (RR24)

C.I. Reactive Red 2 (RR2)

C.I. Reactive Blue 4 (RB4)

C.I. Reactive Red 198 (RR-198)

C.I. Reactive Red 141 (RR141)

C.I. Reactive Blue 19 (RB-19)

C.I. Reactive Orange 16

C.I. Reactive Blue 194 (RB 194)

C.I. Reactive Yellow 145

C.I. Reactive Blue 120

C.I. Reactive Blue 222

C.I. Reactive Orange 4

C.I. Reactive Orange 12

C.I. Reactive Yellow 84

C.I. Reactive Blue 171

C.I. Reactive Red 120

C.I. Reactive Black 5

C.I. Reactive Black 5

C.I. Reactive Blue 203 (RB 203)

C.I. Reactive Blue 195 (RR 195)

C.I. Reactive Red 195

C.I. Reactive Red 120

C.I. Reactive Red 198

Methylene Blue (MB)

Methyl Blue

Crystal Violet (CV)

Malachite Green

Allura Red AC

Direct Red 81

Acid Violet 1

Acid Orange 7

Basic Yellow 28 (SLY)

Basic Red 29

Direct Red 28

Direct Red 80

Eriochrome Black T

Amido Black

Methyl Orange

Congo Red

Orange II

Peach Red

Procion Navy H-exl

Procion Crimson H-exl

Procion Yellow

4-chloro-3-methyl phenol (B47542) (CMP)

Norfloxacin (NOR)

Pyridine

Spectroscopic Techniques for Monitoring C.I. Reactive Red 24 Degradation and Transformation

Spectroscopic methods are crucial for observing the physical and chemical changes that C.I. Reactive Red 24 undergoes during various processes, such as biodegradation or advanced oxidation.

UV-Visible Spectrophotometry for Decolorization Kinetics

UV-Visible (UV-Vis) spectrophotometry is a primary tool for quantifying the decolorization of C.I. Reactive Red 24 and related dyes scholarena.comresearchgate.netpreprints.orgchem-soc.siscience.govresearchgate.net. This technique measures the absorbance of light by the dye in solution, with color intensity directly correlating to absorbance at its maximum wavelength (λmax). As the dye degrades or is removed, the absorbance decreases, allowing for the calculation of decolorization percentages and the determination of reaction kinetics scholarena.comresearchgate.netpjoes.com.

Research has shown that the decolorization of C.I. Reactive Red 24 often follows pseudo-first-order kinetics, a common observation in photocatalytic degradation and electrocoagulation processes smolecule.comresearchgate.netpjoes.com. For instance, studies on C.I. Reactive Red 239 indicated that UV-C activated peroxydisulfate (B1198043) systems achieved 98% decolorization within 120 minutes, with degradation kinetics fitting a pseudo-first-order model pjoes.com. Similarly, electrocoagulation using iron electrodes for C.I. Reactive Red 24 removal exhibited a pseudo-first-order kinetic correlation coefficient of 0.955 researchgate.net. UV-Vis analysis can also be used to monitor the formation of intermediate species, providing a temporal overview of the degradation process researchgate.net. The disappearance of characteristic absorption peaks, such as the one at 540 nm for the azo linkage in C.I. Reactive Red 239, signifies the cleavage of the chromophoric group pjoes.com.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the functional groups present in C.I. Reactive Red 24 and its transformation products scholarena.compreprints.orgchem-soc.simdpi.comacademicjournals.orghhu.edu.cnjabsonline.org. By analyzing the absorption bands in the infrared spectrum, researchers can identify specific chemical bonds and functional groups, and track changes that occur during degradation.

In biodegradation studies of reactive dyes, FTIR analysis reveals modifications such as the cleavage of azo bonds (–N=N–), degradation of aromatic rings, and changes in hydroxyl (–OH), amine (–NH), and sulfone (–SO₂) groups scholarena.compreprints.orgchem-soc.siacademicjournals.orgjabsonline.org. For example, the biodegradation of C.I. Reactive Red 220 showed a decrease in characteristic bands for alcohols/phenols (around 3480 cm⁻¹) and C-N bonds (around 1620 cm⁻¹), alongside the appearance of new bands indicative of altered chemical structures scholarena.com. Similarly, FTIR analysis of Reactive Red 120 degradation products indicated the cleavage of the –N=N– bond, aromatic ring degradation, loss of sulphone groups, and breakage of C–Cl bonds jabsonline.org. These spectral changes are critical for confirming that the dye molecule has undergone structural transformation rather than simple physical removal scholarena.comhhu.edu.cn.

Table 1: Key FTIR Absorption Bands and Functional Group Assignments for Reactive Dyes

| Dye/Metabolite | Wavenumber (cm⁻¹) | Functional Group / Vibration Type | Reference |

| C.I. Reactive Red 220 | 3480 | O-H stretching (H-bonded alcohols and phenols) | scholarena.com |

| 1620 | C-N stretching | scholarena.com | |

| 1100 | S=O stretching | scholarena.com | |

| C.I. Reactive Red 220 | 850 | C-H deformation (alicyclic CH₂) | scholarena.com |

| (Degradation Products) | (Aromatic C-H deformation, azo group decomposition) | scholarena.com | |

| C.I. Reactive Red 195 | 3328-3650 | N-H, O-H, and aromatic =C-H stretching | academicjournals.org |

| (Dye) | 2924-2955 | Aliphatic C-H stretching | academicjournals.org |

| 1550 | N=N stretching | academicjournals.org | |

| 1410, 1470 | N-C=N stretching | academicjournals.org | |

| C.I. Reactive Red 120 | 1381.38 | O-H bending (carboxylic acid class) | preprints.org |

| (Degradation Products) | 1130.61 | C-N stretching (amine class) | preprints.org |

| 1028.09 | C-N stretching (amine class) | preprints.org |

Advanced Fluorescence Spectroscopy for Mechanistic Insights

Fluorescence spectroscopy, particularly synchronous fluorescence, is employed to probe molecular interactions, such as those between dyes and biomolecules like Human Serum Albumin (HSA) biorxiv.orgbiorxiv.org. This technique is sensitive to changes in the local environment of fluorescent residues within proteins. By measuring excitation and emission wavelengths simultaneously (synchronous mode), researchers can assess alterations in protein conformation and the microenvironment of fluorophores like tyrosine (Tyr) and tryptophan (Trp) residues biorxiv.orgbiorxiv.org.

Studies involving Drimaren Red CL-5B (a related reactive dye, CI Reactive Red 241) and HSA demonstrated that synchronous fluorescence spectroscopy, with specific Δλ values (e.g., 15 nm for Tyr, 60 nm for Trp), could reveal how the dye interacts with and potentially alters the protein structure biorxiv.orgbiorxiv.org. Fluorescence quenching studies, often coupled with UV-Vis analysis, help elucidate the mechanism of interaction (e.g., static quenching) and determine binding parameters, providing mechanistic insights into the dye-biomolecule complex biorxiv.orgbiorxiv.org. Furthermore, interactions between dyes and cationic polymers can lead to spectral shifts and intensity changes in fluorescence spectra, indicating alterations in electronic properties and intermolecular forces mdpi.com.

Chromatographic Separations for C.I. Reactive Red 24 Metabolite Identification and Quantification

Chromatographic techniques are essential for separating complex mixtures, enabling the identification and quantification of individual components, including dye intermediates and degradation products.

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of C.I. Reactive Red 24 and its related compounds in various research contexts, including synthesis, degradation, and environmental monitoring smolecule.comchem-soc.siacademicjournals.orgjabsonline.orgmdpi.comgoogle.comresearchgate.netacs.org. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the resolution of complex mixtures.

In synthesis studies, HPLC is used to determine the purity of the synthesized dye and to monitor reaction progress google.comacs.org. For example, the purity of synthesized C.I. Activity Red 24 was reported to be between 82.60% and 87.43% based on HPLC analysis google.com. Continuous synthesis methods for dyes like C.I. Reactive Red 195 have shown that HPLC can confirm product identity through identical retention times compared to commercial standards and can reveal higher purity levels (e.g., ~25% higher purity for continuously synthesized C.I. Reactive Red 195) acs.org.

In degradation studies, HPLC is vital for tracking the disappearance of the parent dye and the appearance of metabolites chem-soc.siacademicjournals.orgjabsonline.org. By comparing the retention times of degradation products with known standards or by analyzing the fragmentation patterns, researchers can identify structural analogues and intermediates researchgate.netjabsonline.org. For instance, HPLC analysis in the biodegradation of Reactive Red 120 confirmed the cleavage of key bonds within the dye molecule, such as the azo linkage and C–Cl bonds, and the degradation of aromatic rings jabsonline.org. When coupled with mass spectrometry (LC-MS), HPLC offers even greater power for identifying and characterizing degradation products researchgate.netresearchgate.net.

Table 2: HPLC Purity Analysis of Synthesized Reactive Dyes

| Dye Name | Synthesis Method | Purity (%) | Reference |

| C.I. Activity Red 24 | Conventional Condensation | 87.43 | google.com |

| C.I. Activity Red 24 | Conventional Condensation | 82.60 | google.com |

| C.I. Activity Red 24 | Conventional Condensation | 84.38 | google.com |

| C.I. Reactive Red 195 | Continuous Flow Synthesis | ~25% higher than commercial | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds, including intermediate products formed during the degradation of complex molecules like reactive dyes jabsonline.orgresearchgate.net. The GC separates compounds based on their boiling points and polarity, while the MS provides structural information through mass-to-charge ratios of fragmented ions.

GC-MS has been utilized to identify breakdown products of azo dyes, such as phenolic compounds, quinones, and various organic acids, which result from the oxidation and cleavage of the dye structure jabsonline.orgresearchgate.net. In the study of Reactive Red 120 biodegradation, GC-MS analysis, alongside FTIR and HPLC, helped identify intermediates and confirm the degradation pathways, including the cleavage of the azo bond and aromatic rings jabsonline.org. Typical GC-MS parameters involve specific temperature ramps for the chromatographic column, controlled injection port temperatures, and the use of carrier gases like helium to facilitate separation jabsonline.org.

Compound List:

C.I. Reactive Red 24

C.I. Reactive Red 2

C.I. Reactive Red 120

C.I. Reactive Red 141

C.I. Reactive Red 195

C.I. Reactive Red 220

C.I. Reactive Red 239

C.I. Reactive Red 241 (Drimaren Red CL-5B)

C.I. Reactive Black 5

C.I. Reactive Blue 19

C.I. Reactive Blue 4

C.I. Reactive Blue 49

C.I. Reactive Blue 221

C.I. Reactive Orange 35

C.I. Reactive Orange 72

C.I. Reactive Yellow 145

Remazol Brilliant Blue R

Novacron Ruby S-3B

Methylene Blue

Rhodamine B

Human Serum Albumin (HSA)

C.I. Activity Red 24

C.I. Reactive Red 35

C.I. Reactive Red 45

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of C.I. Reactive Red 24

While specific DFT studies focused exclusively on C.I. Reactive Red 24 were not extensively detailed in the provided search results, DFT methodologies are widely applied to reactive dyes. For instance, DFT calculations have been employed to analyze the electronic structure and reactivity descriptors of other reactive dyes, providing insights into their properties researchgate.net. Similarly, studies on related azo dyes utilize DFT to understand their electronic configurations and potential reaction mechanisms, which are crucial for predicting their behavior during dyeing processes and in environmental degradation researchgate.netacs.org. The analysis of molecular electrostatic potential maps and frontier molecular orbitals, derived from DFT, helps identify regions of high electron density and potential sites for electrophilic or nucleophilic attack, thereby predicting chemical reactivity researchgate.netresearchgate.net.

Molecular Dynamics (MD) Simulations for C.I. Reactive Red 24 Interactions in Solution and at Interfaces

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules in various environments, including aqueous solutions and at interfaces. These simulations track the motion of atoms and molecules over time, providing insights into solvation, aggregation, diffusion, and interactions with other species or surfaces sci-hub.seacs.org.

For C.I. Reactive Red 24, MD simulations have been utilized in the context of membrane filtration processes. Studies have employed MD to illustrate the transport behavior of dyes, including C.I. Reactive Red 24, across nanoporous membranes, aiding in the understanding of mass transfer mechanisms during filtration nih.gov. These simulations help predict how the dye molecules interact with the membrane material and the solvent, which is critical for optimizing separation and purification processes.

Furthermore, MD simulations have been applied to study the interactions of "reactive red" dyes with surfactants in aqueous solutions sci-hub.seresearchgate.net. These investigations reveal how surfactants can alter the microenvironment around the dye molecules, leading to binding and potential removal from solution. Such studies provide atomistic details of dye-surfactant complexation, which can inform strategies for dye wastewater treatment. The molecular weight of C.I. Reactive Red 24 is approximately 788.1 g mol⁻¹ nih.gov, a parameter that influences its transport and interaction behavior in simulations.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for C.I. Reactive Red 24 Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling establish mathematical correlations between the molecular structure of a compound and its physical, chemical, or biological properties/activities. These models are invaluable for predicting the behavior of new or uncharacterized molecules, optimizing existing ones, and understanding the underlying structure-property linkages.

QSPR studies have been applied to predict the degradation rates of dyes in wastewater treatment processes. For instance, models utilizing DFT-derived quantum chemical descriptors have been developed to predict dye discoloration rates in catalytic wet air oxidation (CWAO) processes, achieving high predictive accuracy (e.g., Q²(cum) = 0.845, R = 0.9893) researchgate.net. Such models can identify key structural features that influence degradation efficiency, enabling the design of more environmentally friendly dyes or more effective treatment strategies.

Additionally, three-dimensional QSPR (3D-QSPR) techniques, such as Comparative Molecular Field Analysis (CoMFA), have been employed for "red reactive dyes" to understand their interactions with cellulose (B213188) fibers mdpi.com. These studies aim to correlate structural modifications with absorptivity and binding affinity, identifying electrostatic and steric interactions as crucial factors in dye-cellulose binding. While direct QSPR/QSAR studies specifically on C.I. Reactive Red 24 for all its properties are not extensively detailed, the methodologies are proven for similar reactive dyes, suggesting their applicability.

Table 1: Quantitative QSPR Model Parameters for Dye Degradation

| Parameter | Value | Description | Source |

| Q²(cum) | 0.845 | Cross-validated coefficient of determination for QSPR model | researchgate.net |

| R | 0.9893 | Coefficient of determination for QSPR model | researchgate.net |

| Descriptors Used | η, μ, q⁻ | Absolute hardness, dipole moment, most negative atomic net charges | researchgate.net |

Machine Learning and Artificial Intelligence Applications in Predicting C.I. Reactive Red 24 Degradation and Performance

Machine Learning (ML) and Artificial Intelligence (AI) techniques are increasingly being leveraged to predict the performance and degradation of dyes, offering sophisticated pattern recognition and predictive capabilities. These methods can analyze complex datasets from experimental studies to build models that forecast dye behavior under various conditions.

In the context of textile wastewater treatment, ML algorithms, particularly Artificial Neural Networks (ANNs), have shown significant promise in predicting dye removal efficiency and degradation rates rsc.orgresearchgate.net. Studies have explored the use of ANNs for modeling and optimizing dye decolorization processes, color prediction, and real-time monitoring of textile wastewater. For example, ANNs have been applied to predict the photocatalytic degradation performance of dyes, aiding in the selection and design of efficient catalysts rsc.org. Algorithms such as Random Forest (RF) and Support Vector Machines (SVM) are also employed for similar predictive tasks in environmental applications rsc.org.

While specific ML/AI models trained directly on C.I. Reactive Red 24 for degradation or performance prediction were not detailed in the provided snippets, the general application of these techniques to reactive dyes highlights their potential. These methods can accelerate research by identifying optimal treatment conditions, predicting dye stability, and guiding the development of new dyes with improved environmental profiles.

Table 2: Molecular Properties of C.I. Reactive Red 24

| Property | Value | Unit | Source |

| Molecular Weight | 788.1 | g mol⁻¹ | nih.gov |

Interfacial Phenomena and Interaction Mechanisms of C.i. Reactive Red 24

Studies on C.I. Reactive Red 24 Interactions with Polymeric Substrates (e.g., Cellulose)

The interaction between C.I. Reactive Red 24 and polymeric substrates like cellulose (B213188) is a multifaceted process governed by a combination of physical adsorption and chemical reaction. As an anionic dye, its affinity for the negatively charged surface of untreated cellulose in aqueous solutions is inherently low. epa.gov The process, therefore, necessitates specific conditions, often involving high electrolyte concentrations and alkaline pH, to facilitate effective dyeing. mdpi.com

The primary mechanism for the permanent fixation of C.I. Reactive Red 24 onto cellulose is the formation of a covalent bond. The dye molecule contains a reactive group, typically a monochlorotriazine (MCT) or similar moiety, which reacts with the hydroxyl groups of the cellulose under alkaline conditions. nih.govnih.gov This reaction proceeds via a nucleophilic substitution mechanism where the cellulose, activated to form a cellulosate anion in the alkaline bath, attacks the electrophilic carbon atom of the triazine ring, displacing the chlorine atom and forming a stable ether linkage. mdpi.com

Research into enhancing the efficiency of this interaction has led to the development of cationized cellulose. By modifying the cellulose substrate to introduce permanent cationic charges, the electrostatic repulsion between the anionic dye and the fiber is overcome. nih.govresearchgate.net This modification introduces positively charged groups, such as quaternary ammonium, onto the cellulose backbone. researchgate.net The result is a strong electrostatic attraction between the modified substrate and the anionic sulfonate groups (–SO₃⁻) on the Reactive Red 24 molecule. This initial electrostatic interaction significantly increases the dye's substantivity, allowing for high exhaustion of the dye from the bath onto the fiber even in the absence of large amounts of salt. nih.govnih.govresearchgate.net Following this enhanced sorption, the covalent bonding reaction proceeds as it would with unmodified cellulose, but with much greater efficiency due to the high local concentration of dye on the fiber surface. nih.gov

The adsorption behavior can be described using kinetic and isotherm models to understand the efficiency and mechanism of the process. Studies on similar anionic reactive dyes adsorbing onto cellulosic materials like chitosan (B1678972) show that the process often follows pseudo-second-order kinetics, indicating that chemisorption is the rate-limiting step. scirp.orgmdpi.com The equilibrium data frequently fits the Langmuir isotherm model, which suggests a monolayer adsorption of dye molecules onto the substrate surface. scirp.orgmdpi.comresearchgate.net

Thermodynamic studies of the adsorption of reactive dyes onto cellulosic substrates reveal the nature of the interaction. Parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the spontaneity and energetic favorability of the process. For many dye-cellulose systems, the adsorption is found to be a spontaneous and endothermic process. mdpi.com

Table 1: Representative Thermodynamic Parameters for Anionic Dye Adsorption on a Cellulosic Substrate This table presents typical data from studies on dyes similar to C.I. Reactive Red 24 to illustrate the thermodynamic profile of the adsorption process.

| Parameter | Value | Indication |

|---|---|---|

| ΔG° (kJ/mol) | Negative | Spontaneous process |

| ΔH° (kJ/mol) | Positive | Endothermic process |

| ΔS° (J/mol·K) | Positive | Increased randomness at the solid-liquid interface |

Investigation of C.I. Reactive Red 24 Interactions with Surfactant Systems

The interaction of C.I. Reactive Red 24 with surfactants in aqueous solutions is critical, as surfactants are widely used as dispersing, wetting, and leveling agents in textile dyeing processes. researchgate.net These interactions are primarily dictated by the ionic nature of both the dye and the surfactant. C.I. Reactive Red 24 is an anionic dye due to its sulfonate groups, leading to strong electrostatic interactions with cationic surfactants.

When a cationic surfactant, such as Cetylpyridinium Chloride (CPC) or Cetyl Trimethylammonium Bromide (CTAB), is added to a solution of Reactive Red 24, a strong electrostatic attraction occurs between the positively charged head group of the surfactant and the negatively charged sulfonate groups of the dye. researchgate.netnih.gov At surfactant concentrations below the critical micelle concentration (CMC), this can lead to the formation of dye-surfactant ion pairs or complexes. researchgate.net This interaction can sometimes result in precipitation if the resulting complex is insoluble. researchgate.net

Above the CMC, surfactant molecules self-assemble into micelles. Reactive Red 24 can be incorporated into these micelles, a process known as solubilization. nih.gov For cationic surfactants, the interaction is very strong, with the dye molecules binding to the micellar surface, where the cationic head groups are located. This interaction alters the microenvironment of the dye chromophore, which can be observed as a shift in the maximum absorption wavelength (λmax) in its UV-Visible spectrum. researchgate.net

With non-ionic surfactants, like Triton X-114, the interaction is weaker and driven primarily by hydrophobic forces between the non-polar parts of the dye molecule and the hydrophobic core of the micelle. nih.gov Anionic surfactants would generally exhibit electrostatic repulsion with Reactive Red 24, leading to minimal interaction unless other forces, such as hydrophobic interactions, are significant.

Mixed micellar systems, combining ionic and non-ionic surfactants, have been shown to have a greater solubilizing power for reactive dyes compared to single surfactant systems. nih.gov The study of these interactions is crucial for optimizing dyeing processes, as the formation of dye-surfactant aggregates can influence dye solubility, aggregation state, and ultimately, the levelness and quality of the dyeing. researchgate.net

Thermodynamic parameters can quantify the solubilization process. The partition coefficient (Kc) describes the distribution of the dye between the micellar and aqueous phases, while the Gibbs free energy of partitioning (ΔG°p) indicates the spontaneity of the solubilization.

Table 2: Representative Thermodynamic Data for Reactive Dye Solubilization in a Cationic Surfactant System This table is based on findings for similar reactive dyes and illustrates the thermodynamic characteristics of dye interaction with micelles.

| Thermodynamic Parameter | Typical Value Range | Interpretation |

|---|---|---|

| Partition Coefficient (Kc) | High positive value | Preferential partitioning of the dye into the micellar phase |

| Gibbs Free Energy of Partitioning (ΔG°p) | Negative | Spontaneous solubilization process |

| Gibbs Free Energy of Micellization (ΔG°mic) | Negative | Spontaneous micelle formation |

Role of Solution Chemistry (pH, Ionic Strength) on C.I. Reactive Red 24 Behavior and Transformations

The behavior of C.I. Reactive Red 24 in solution is highly dependent on the solution's chemistry, particularly its pH and ionic strength. These parameters significantly influence the dye's stability, aggregation, and interaction with substrates.

Effect of pH: The pH of the solution plays a dual role. Firstly, it affects the stability of the reactive group on the dye molecule. Under alkaline conditions (high pH), the hydroxyl groups of cellulose are activated to form nucleophilic cellulosate anions, which is necessary for the covalent bonding reaction. mdpi.com However, a high pH also promotes the hydrolysis of the dye's reactive group (e.g., the chlorotriazine ring). In this competing reaction, the reactive chlorine atom is replaced by a hydroxyl group from the water, rendering the dye incapable of fixing to the cellulose fiber. nih.gov Therefore, controlling the pH is a critical aspect of the dyeing process to maximize fixation and minimize hydrolysis. Experimental data indicates that for many reactive dyes, adsorption onto adsorbents is higher in acidic solutions. researchgate.net This is because a lower pH can lead to a more positively charged adsorbent surface, enhancing the electrostatic attraction with the anionic dye molecules.

Effect of Ionic Strength: Ionic strength, typically adjusted by adding an electrolyte like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is crucial for the dyeing of cellulose with reactive dyes. epa.govmdpi.com In solution, both the cellulose fiber and the anionic Reactive Red 24 molecule have negative surface charges, leading to electrostatic repulsion. Increasing the ionic strength of the dyebath introduces a high concentration of cations (Na⁺) that screen the negative charges on both the dye and the fiber. nih.gov This screening effect reduces the electrostatic repulsion, allowing the dye molecules to approach the fiber surface more closely and promoting adsorption. mdpi.com

Photophysical and Photochemical Behavior of C.I. Reactive Red 24 in Various Environments

The photophysical and photochemical properties of C.I. Reactive Red 24 are of significant interest, particularly in the context of its color, lightfastness, and environmental degradation. As an azo dye, its color arises from the chromophoric azo group (–N=N–) conjugated with aromatic structures like naphthalenesulfonic acids. nih.gov This extended π-electron system absorbs light in the visible region of the electromagnetic spectrum, resulting in its characteristic red color.

The primary photochemical process of concern for C.I. Reactive Red 24 is its degradation, as this is a key mechanism for treating wastewater from textile dyeing operations. The dye is generally resistant to natural biodegradation, making photochemical methods like photocatalysis a viable treatment option. nih.gov

Studies have shown that C.I. Reactive Red 24 can be effectively degraded using photocatalysts such as tin-substituted polyoxometalates (K₆SiW₁₁O₃₉Sn) or titanium dioxide (TiO₂) under UV or solar irradiation. nih.govresearchgate.net The degradation mechanism involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and holes (h⁺), upon excitation of the photocatalyst with light. nih.gov These powerful oxidizing agents attack the dye molecule, leading to the cleavage of the azo bond and the progressive breakdown of the aromatic rings. nih.govmdpi.com This process results in the decolorization of the solution and the eventual mineralization of the dye into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions.

The kinetics of the photocatalytic degradation of Reactive Red 24 often follow a pseudo-first-order model and can be described by the Langmuir-Hinshelwood equation. nih.gov The efficiency of the process is influenced by several factors, including the initial dye concentration, the amount of photocatalyst, and the pH of the solution. nih.gov For instance, an increase in the initial dye concentration can sometimes decrease the degradation rate, as more dye molecules compete for the limited number of active sites on the catalyst surface and reduce light penetration into the solution. nih.gov

Table 3: Factors Affecting the Photocatalytic Degradation of C.I. Reactive Red 24

| Parameter | Effect on Degradation Efficiency | Reason |

|---|---|---|

| Initial Dye Concentration | Efficiency decreases as concentration increases | Reduced light penetration and saturation of catalyst active sites. nih.gov |

| Photocatalyst Dosage | Efficiency increases up to an optimal point, then may decrease | Increased active sites; excess can cause light scattering and agglomeration. mdpi.com |

| pH | Efficiency is pH-dependent | Affects the surface charge of the photocatalyst and the generation of hydroxyl radicals. mdpi.com |

| Light Source | Effective under UV and sunlight | The photocatalyst is activated by photons of sufficient energy. nih.gov |

Emerging Research Perspectives and Future Directions for C.i. Reactive Red 24 Studies

Integration of Nanomaterials in C.I. Reactive Red 24 Remediation and Sensing Technologies

The unique properties of nanomaterials, such as high surface-area-to-volume ratios and enhanced reactivity, have positioned them as a focal point for the next generation of environmental remediation and sensing technologies for C.I. Reactive Red 24. Research is actively pursuing the development of novel nanocomposites and nano-adsorbents for both the degradation and removal of RR24 from aqueous solutions.

Photocatalysis using semiconductor nanomaterials is a prominent area of investigation. For instance, a quaternary bio-nanocomposite, SA@Co-Zn-Ce, synthesized by immobilizing a sodium alginate biopolymer over bioengineered cobalt-zinc-cerium nanoparticles, has demonstrated effective photocatalytic degradation of RR24 under sunlight. mdpi.comunl.pt The disintegration of the dye's aromatic rings is considered the primary mechanism for the observed decrease in absorbance over time. mdpi.com Another study explored the use of environmentally friendly K₆SiW₁₁O₃₉Sn (SiWSn) materials, which effectively decolorize RR24 solutions under UV, xenon lamp, and natural sunlight, with hydroxyl radicals and holes identified as the main oxidants in the process. nih.gov

Nano-adsorbents are also showing significant promise. Biochars derived from agricultural wastes like sugarcane bagasse and cassava root husks have been modified with zinc oxide (ZnO) nanoparticles to enhance their adsorption capacity for RR24. researchgate.netrsc.org The addition of ZnO nanoparticles at a 3 wt% loading ratio was found to significantly increase the BET surface area of the biochars, leading to higher adsorption capacities. researchgate.net The primary adsorption mechanisms include electrostatic interactions, pore filling, hydrogen bonding, and π–π interactions. researchgate.net The reusability of these modified biochars has been demonstrated over multiple adsorption-desorption cycles with no significant drop in performance, highlighting their potential for practical applications. researchgate.net

Table 1: Performance of Various Nanomaterials in C.I. Reactive Red 24 Remediation

| Nanomaterial | Method | Maximum Adsorption/Removal Capacity | Key Conditions | Reference |

|---|---|---|---|---|

| Sugarcane Bagasse Biochar with 3 wt% ZnO (SBB-ZnO3) | Adsorption | 105.24 mg/g | pH 3, 60 min contact time | researchgate.net |

| Cassava Root Husks Biochar with 3 wt% ZnO (CRHB-ZnO3) | Adsorption | 81.04 mg/g | pH 3, 60 min contact time | researchgate.net |

| Amino-modified wheat-straw powder | Adsorption | 285.7 mg/g | Not Specified | mdpi.com |

| K₆SiW₁₁O₃₉Sn (SiWSn) | Photocatalytic Degradation | Effective decolorization | UV, Xenon lamp, or sunlight | nih.gov |

| Sodium Alginate (SA)-Based Quaternary Bio-Nanocomposite (SA@Co-Zn-Ce) | Photocatalytic Degradation | Significant degradation over time | Sunlight | mdpi.com |

Development of Sustainable and Circular Economy Approaches for C.I. Reactive Red 24 Management

One promising strategy involves the treatment and reuse of dyeing wastewater. A study demonstrated that treating RR24 dyeing wastewater with sodium persulphate can achieve a decolorization rate of 98.4%, allowing the water and inorganic salts to be recycled for subsequent dyeing cycles. emerald.com This method not only reduces the volume of wastewater discharged but also conserves water and valuable chemicals. emerald.com The research found that in this one-bath cyclic dyeing process, the uptake of the dye actually increased with the number of cycles, potentially because some sodium carbonate is converted to other salts that enhance dye uptake. emerald.com

Life Cycle Assessment (LCA) is a critical tool being used to evaluate the environmental impacts of different treatment and dyeing technologies. LCAs of reactive dyeing processes have identified energy consumption and the dyes themselves as the main contributors to environmental impacts, particularly concerning fine particulate matter formation and global warming. metu.edu.trmetu.edu.tr Such analyses help in comparing different scenarios, such as direct wastewater discharge versus treatment and reuse via membrane filtration (e.g., Ultrafiltration and Nanofiltration), providing a scientific basis for selecting more sustainable options. metu.edu.trmetu.edu.trncsu.edu

The use of adsorbents derived from low-cost, renewable biomass is another cornerstone of sustainable RR24 management. Agricultural wastes, such as sugarcane bagasse, cassava root husks, and rice husks, are being transformed into effective bio-adsorbents. researchgate.netrsc.orgmdpi.comfrontiersin.org These "waste-to-resource" strategies not only provide an effective means of dye removal but also offer a value-added application for agricultural byproducts, contributing to a more circular bioeconomy. mdpi.comresearchgate.net

Table 2: Sustainable Approaches for C.I. Reactive Red 24 Management

| Approach | Technology/Method | Key Finding/Outcome | Reference |

|---|---|---|---|

| Wastewater Recycling | Degradation with Sodium Persulphate | 98.4% decolorization rate achieved, enabling reuse of water and salts in subsequent dyeing cycles. | emerald.com |

| Environmental Impact Analysis | Life Cycle Assessment (LCA) | Identified energy and dye consumption as major environmental impact contributors in reactive dyeing processes. | metu.edu.trmetu.edu.tr |

| Waste Valorization | Biochar from Agricultural Waste (e.g., Sugarcane Bagasse) | Creation of low-cost, effective adsorbents for RR24, providing a use for agricultural byproducts. | researchgate.netrsc.org |

| Resource Recovery | Membrane Filtration (UF/NF) | Enables the reclamation of both water and salt from reactive dyeing wastewater for reuse. | metu.edu.trmetu.edu.tr |

Advanced Process Modeling and Simulation for Large-Scale C.I. Reactive Red 24 Treatment Systems

To bridge the gap between laboratory-scale experiments and industrial-scale application, advanced process modeling and simulation are becoming indispensable tools. Computational Fluid Dynamics (CFD) is a particularly powerful technique used to analyze and optimize the performance of large-scale wastewater treatment reactors.

For example, CFD has been coupled with kinetic models to design and predict the performance of electrocoagulation reactors for dye removal. deswater.com In one such study, a CFD model was calibrated with experimental data to accurately predict the concentration profile of a reactive dye within the reactor under various flow rates. deswater.com The model successfully predicted dye removal of 87%–98% with a relative error of less than 2%, demonstrating its reliability for reactor design and optimization. deswater.com This approach saves significant time and resources compared to purely experimental trial-and-error methods for reactor design. deswater.comhazenandsawyer.com

These simulation tools allow engineers and scientists to:

Test different reactor geometries and operating conditions virtually.

Optimize mixing and chemical injection for maximum efficiency. hazenandsawyer.com

Predict the performance of a system before it is built, reducing capital and operational costs.

Scale up processes from the lab to full-scale industrial plants with greater confidence. fluidflowltd.com

While studies may not always name C.I. Reactive Red 24 specifically, the principles and methodologies from CFD modeling of other reactive dye treatment systems are directly applicable and represent a critical future direction for designing efficient, large-scale RR24 treatment solutions. nih.govx-mol.net

Interdisciplinary Collaborations for Holistic Environmental and Chemical Solutions Pertaining to C.I. Reactive Red 24

Addressing the multifaceted challenges presented by C.I. Reactive Red 24 requires a departure from siloed research efforts. The future of effective and sustainable management lies in fostering robust interdisciplinary collaborations that integrate expertise from diverse scientific and engineering fields.

The development of novel remediation technologies is a prime example of this necessity. The synthesis and application of functional nanomaterials (Section 6.1) inherently requires collaboration between materials scientists , who design and characterize the nanoparticles, and environmental chemists , who study the degradation pathways and reaction kinetics of RR24. mdpi.com

Similarly, implementing circular economy approaches (Section 6.2) is not solely an environmental science issue. It demands the combined expertise of:

Chemical Engineers to design and optimize recycling and resource recovery processes. emerald.com

Environmental Scientists to assess the ecological impact and benefits using tools like LCA. metu.edu.trmetu.edu.tr

Economists to evaluate the financial viability and market potential of recycled materials.

Furthermore, the advanced process modeling detailed in Section 6.3 is a synergistic effort between computational scientists , who develop and run complex simulations, and process engineers , who apply the modeling insights to design and operate physical treatment plants. nih.govdeswater.comhazenandsawyer.com

Such collaborations are essential to move from discovering a potential solution in the lab to implementing a practical, scalable, economically viable, and environmentally sound technology in the real world. Future breakthroughs in the management of C.I. Reactive Red 24 will depend on creating research ecosystems where chemists, biologists, engineers, and environmental scientists can work together to develop holistic solutions. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. How is C.I. Reactive Red 24 identified and characterized in experimental settings?

- Methodological Answer : Identification relies on chemical identifiers (e.g., CAS 70210-20-7, EINECS 274-417-3) and structural analysis using spectroscopic techniques (e.g., FTIR, NMR). Key physicochemical properties include a calculated LogP of 7.338 (indicating high hydrophobicity) and a polar surface area (PSA) of 295.63 Ų, which influences solubility and reactivity . For characterization, HPLC with a C18 column and gradient elution (e.g., acetonitrile and ion buffer) at 535 nm detection wavelength is recommended, as detailed in studies on dye hydrolysis .

Q. What analytical techniques are recommended for quantifying C.I. Reactive Red 24 in hydrolysis studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (Agilent EclipseTC-C18, 150 mm × 4.6 mm, 5 µm) is optimal. Use a gradient elution system combining acetonitrile and ion buffer (2 mmol/L tetrabutylammonium bromide + 50 mmol/L ammonium acetate) at 1 mL/min flow rate. Detection should occur at 535 nm, with column temperature maintained at 30°C . Calibration curves from triplicate injections ensure precision.

Q. What are the key physicochemical properties of C.I. Reactive Red 24 relevant to dye-fiber interactions?

- Methodological Answer : The dye’s high LogP (7.338) suggests strong affinity for hydrophobic substrates, while its large PSA (295.63 Ų) reflects reactive sites (e.g., sulfonic groups) critical for covalent bonding with cellulose. Experimental studies should measure adsorption isotherms under varying pH and ionic strength to model binding kinetics .

Advanced Research Questions

Q. What factors influence the degradation efficiency of C.I. Reactive Red 24 in heterogeneous Fenton-like systems?

- Methodological Answer : Optimization requires controlling pH (~3.5), H₂O₂ concentration (0.007–0.067 M), and catalyst loading (e.g., Fe-ZSM-5 zeolite). Kinetic modeling reveals a rate equation:

where is 8.314 kJ/mol·K. Catalyst characterization (XRD, SEM, ICP-AES) and iron leaching monitoring are critical to avoid secondary pollution .

Q. How can researchers address reproducibility challenges in synthesizing and characterizing C.I. Reactive Red 24 derivatives?

- Methodological Answer : Follow IUPAC nomenclature and provide full spectral data (¹H/¹³C NMR, HRMS) for novel derivatives. For reproducibility, document synthetic steps (e.g., diazotization, coupling reactions) with stoichiometric ratios, solvent systems, and purification methods. Cross-validate results using independent analytical techniques (e.g., HPLC vs. UV-Vis) and adhere to reporting standards in journals like the Beilstein Journal of Organic Chemistry .

Q. What experimental strategies mitigate discrepancies in reported LogP values for C.I. Reactive Red 24?

- Methodological Answer : Use standardized shake-flask or HPLC-based methods to measure LogP, accounting for ionization states at relevant pH. Computational tools (e.g., COSMO-RS) can supplement experimental data. Discrepancies often arise from solvent choice or impurities; thus, purity verification via elemental analysis and chromatographic homogeneity tests is essential .

Q. How do structural modifications of C.I. Reactive Red 24 affect its photostability and reactivity in aqueous media?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups) to the triazine ring and assess via accelerated UV exposure tests. Monitor degradation products using LC-MS and quantum yield calculations. Comparative studies with analogs (e.g., C.I. Reactive Red 141) can isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products